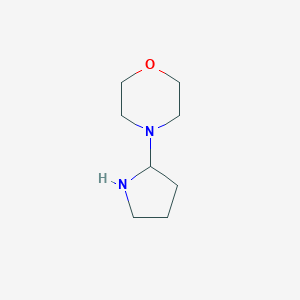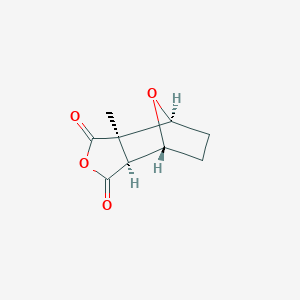
4-(メチルスルファニル)ピリミジン-2-アミン
概要
説明
4-(Methylsulfanyl)pyrimidin-2-amine is an organic compound with the molecular formula C₅H₇N₃S. It is a derivative of pyrimidine, characterized by the presence of a methylsulfanyl group at the fourth position and an amino group at the second position of the pyrimidine ring.
科学的研究の応用
4-(Methylsulfanyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of 4-(Methylsulfanyl)pyrimidin-2-amine is Cadmium (Cd2+) . This compound serves as a low-molecular-weight fluorescence probe for Cd2+, which is useful for detecting and tracking the amount of Cd2+ in cells and tissues .
Mode of Action
4-(Methylsulfanyl)pyrimidin-2-amine interacts with its target, Cd2+, by discriminating between Cd2+ and other biologically related metal ions such as Zinc (Zn2+) . It exhibits a highly selective turn-on response towards Cd2+ . The bis-heterocyclic moiety of the compound acts as both a coordination site for Cd2+ and a fluorophore . The methylsulfanyl group of the compound is essential for achieving selective and sensitive Cd2+ detection .
Biochemical Pathways
It’s known that the compound plays a crucial role in the detection and tracking of cd2+ in cells and tissues , which could indirectly influence various biochemical pathways where Cd2+ is involved.
Pharmacokinetics
It’s noted that the compound has sufficient cell membrane permeability to detect intracellular cd2+ , which suggests good absorption and distribution characteristics.
Result of Action
The primary result of the action of 4-(Methylsulfanyl)pyrimidin-2-amine is the detection and tracking of Cd2+ in cells and tissues . The compound exhibits a highly selective response towards Cd2+, enabling it to discriminate between Cd2+ and other biologically related metal ions .
生化学分析
Biochemical Properties
4-(Methylsulfanyl)pyrimidin-2-amine has been identified as a low-molecular-weight fluorescence probe for Cadmium (Cd2+) . It can successfully discriminate between Cadmium and Zinc ions and exhibits a highly selective turn-on response toward Cadmium over biologically related metal ions . The methylsulfanyl group of 4-(Methylsulfanyl)pyrimidin-2-amine is essential for achieving selective and sensitive Cadmium detection .
Cellular Effects
In cellular studies, 4-(Methylsulfanyl)pyrimidin-2-amine has shown sufficient cell membrane permeability to detect intracellular Cadmium . This indicates that 4-(Methylsulfanyl)pyrimidin-2-amine can penetrate cell membranes and interact with intracellular components, potentially influencing cell function.
Molecular Mechanism
The molecular mechanism of 4-(Methylsulfanyl)pyrimidin-2-amine involves its interaction with Cadmium ions. The bis-heterocyclic moiety of 4-(Methylsulfanyl)pyrimidin-2-amine acts as both a coordination site for Cadmium and a fluorophore . This interaction results in a fluorescence response that can be used to detect the presence of Cadmium .
Temporal Effects in Laboratory Settings
Its ability to selectively detect Cadmium suggests that it may have potential for long-term monitoring of Cadmium levels in cells and tissues .
Metabolic Pathways
Its role as a Cadmium probe suggests that it may interact with metabolic processes involving this metal ion .
Transport and Distribution
4-(Methylsulfanyl)pyrimidin-2-amine has shown sufficient cell membrane permeability, suggesting that it can be transported into cells
Subcellular Localization
Given its ability to penetrate cell membranes, it is likely that it can localize to various subcellular compartments
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylthiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the second position .
Industrial Production Methods: Industrial production of 4-(Methylsulfanyl)pyrimidin-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions: 4-(Methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrimidin-2-amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed:
Oxidation: 4-(Methylsulfinyl)pyrimidin-2-amine, 4-(Methylsulfonyl)pyrimidin-2-amine.
Reduction: Pyrimidin-2-amine.
Substitution: Various substituted pyrimidin-2-amines.
類似化合物との比較
2-Aminopyrimidine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfonyl)pyrimidin-2-amine: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different oxidation states and reactivity.
Uniqueness: 4-(Methylsulfanyl)pyrimidin-2-amine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific reactions, such as oxidation and substitution, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-methylsulfanylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGVQKUDTNRETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285930 | |
| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-54-7 | |
| Record name | 4-(Methylthio)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC43261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)




![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)


![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)
![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)




